
5-chloro-2-hydroxy-N-(3-methoxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-N-(3-methoxypropyl)benzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxypropyl group attached to a benzamide core. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(3-methoxypropyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-methoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-hydroxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-(3-methoxypropyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(3-methoxypropyl)aniline.
Substitution: Formation of 5-methoxy-2-hydroxy-N-(3-methoxypropyl)benzamide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent due to its ability to modulate specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-hydroxy-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, pain, or microbial growth. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-2-hydroxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a methoxypropyl group.
5-chloro-2-hydroxy-N-(2-methoxyethyl)benzamide: Similar structure but with a shorter methoxyethyl group.
5-chloro-2-hydroxy-N-(3-methylpropyl)benzamide: Similar structure but with a methylpropyl group instead of a methoxypropyl group.
Uniqueness
5-chloro-2-hydroxy-N-(3-methoxypropyl)benzamide is unique due to the presence of the methoxypropyl group, which imparts specific chemical and biological properties. This group may enhance the compound’s solubility, stability, and bioavailability, making it a valuable candidate for various applications.
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H14ClNO3/c1-16-6-2-5-13-11(15)9-7-8(12)3-4-10(9)14/h3-4,7,14H,2,5-6H2,1H3,(H,13,15) |
Clave InChI |
GNDQJVBUUFXMEA-UHFFFAOYSA-N |
SMILES canónico |
COCCCNC(=O)C1=C(C=CC(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


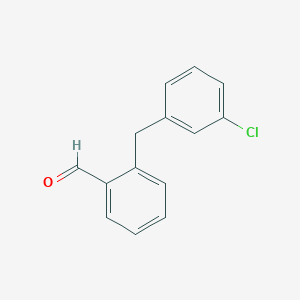
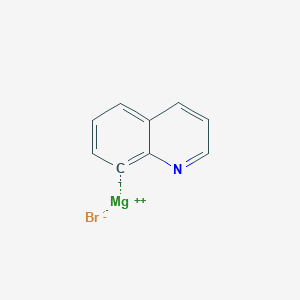
![(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14899977.png)
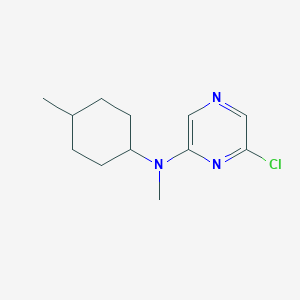
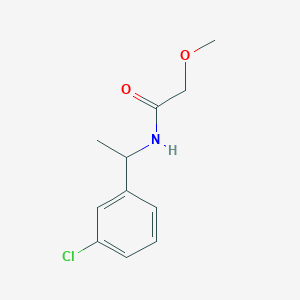
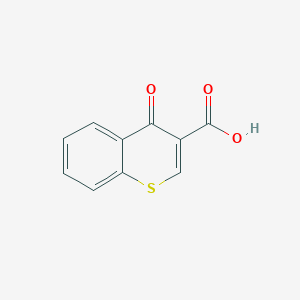
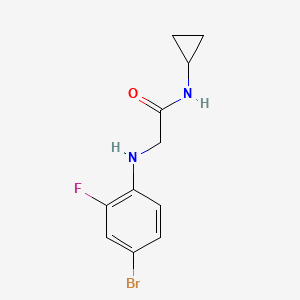

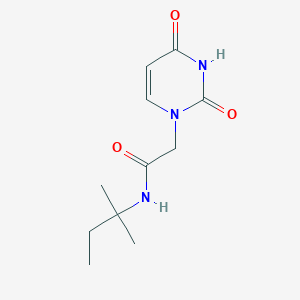


![9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)
![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)

